N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O2S/c1-13-3-6-16(7-4-13)30-20-10-9-18-24-26(21(29)27(18)25-20)12-19(28)23-15-5-8-17(22)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIGOMWILAQZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)Br)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a complex organic compound that exhibits significant biological activity. Its unique structure incorporates various functional groups, making it a subject of interest in medicinal chemistry and pharmacological studies.
Chemical Structure
The compound can be represented by the following structural formula:
Properties and Synthesis
The synthesis of this compound typically involves multiple steps including the formation of triazole and pyridazine rings through cyclization reactions. The synthesis process can be summarized as follows:
- Bromination of Aromatic Rings : Utilizes brominating agents to introduce bromine into the aromatic system.
- Formation of Triazole and Pyridazine Structures : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Final Coupling Reactions : Combines various synthesized intermediates to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
From the data above, compound 5d demonstrated the highest potency against XDR-Salmonella Typhi pathogens, indicating its potential as an effective antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It may inhibit essential enzymes or disrupt cellular processes critical for microbial survival.
Case Studies and Research Findings
- Antibacterial Studies : A study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains of bacteria. The most potent derivative (5d) was further investigated for its mechanism and potential therapeutic applications.
- In Vitro Testing : In vitro assays demonstrated that the compound could significantly reduce bacterial viability at low concentrations, suggesting a promising avenue for developing new antibacterial therapies .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds that share similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Brominated phenyl | Moderate antibacterial |
| Compound B | Sulfanyl group | High cytotoxicity |
This comparison indicates that while many compounds exhibit biological activity, the specific combination of functional groups in this compound may confer unique advantages in terms of potency and selectivity .
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core differs from the triazolo[4,5-d]pyrimidine in . The 3-oxo group in the target compound introduces a hydrogen-bond acceptor, absent in and derivatives, which may enhance protein interactions .
Substituent Effects :
- 4-Bromo-3-methylphenyl : Bromine’s halogen bonding and steric bulk may improve target selectivity compared to fluorine () or ethoxy () groups .
- 4-Methylphenylsulfanyl : The sulfanyl linker in the target compound and derivatives likely increases metabolic stability compared to ether or alkyl chains .
Synthetic Accessibility :
- Similar compounds (e.g., ) are synthesized via cesium carbonate-mediated coupling in DMF, suggesting the target compound may follow analogous routes .
Research Findings and Bioactivity Trends
- Pharmacokinetics : The bromine and methyl groups in the target compound may enhance plasma stability compared to ’s ethoxy derivative, which is prone to oxidative metabolism .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves sequential reactions, including the preparation of triazolo-pyridazine intermediates and coupling with sulfanyl acetamide groups. Key steps include:
- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura couplings to introduce aryl groups (e.g., 4-methylphenylsulfanyl) .
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid decomposition of sensitive intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or methanol aids in crystallization .
- Purity monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediates and final product purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to verify proton environments and carbon frameworks. For example, the acetamide carbonyl peak typically appears at ~168 ppm .
- X-ray crystallography : Resolve bond lengths and angles of the triazolo-pyridazine core to confirm regiochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected m/z = 531.08) .
Q. What experimental protocols assess the compound’s stability under biological or storage conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the acetamide group at acidic pH) .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Light sensitivity : Store samples in amber vials and monitor UV-vis spectra for absorbance shifts under UV exposure .
Q. Which analytical techniques are essential for characterizing reaction intermediates and byproducts?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Use silica gel plates with dichloromethane/methanol (9:1) to track reaction progress .
- LC-MS : Identify low-abundance byproducts (e.g., des-bromo derivatives) via fragmentation patterns .
- FTIR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹) to confirm intermediate formation .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., triazolo-pyridazine cyclization) be elucidated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., NH groups) to study rate-determining steps .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for cyclization pathways .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical intermediates during sulfanyl group coupling .
Q. What strategies address contradictory bioactivity results across different in vitro assays?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine) .
- Solubility correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic stability testing : Compare results in hepatocyte models (e.g., human vs. rat) to identify species-specific metabolism .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Fragment-based design : Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate target binding .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or ether linkages to enhance metabolic stability .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize modifications improving affinity for kinase ATP pockets .
Q. What advanced techniques validate the compound’s interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., EGFR kinase) .
- Cryo-EM : Resolve compound-bound protein complexes to identify binding conformations .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during target binding to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
